molecular formula C20H23F3N4O2 B3020810 (4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946371-75-1

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No. B3020810
M. Wt: 408.425
InChI Key: FMSTWTABEWONIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a series of novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety were synthesized using a one-pot Biginelli reaction . The synthesis began with enaminones, which were obtained by refluxing 1-[4-(piperazin/morpholin-1-yl) phenyl] ethan-1-one with dimethylformamide dimethylacetal (DMF-DMA) without any solvent. These enaminones were then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield the dihydropyrimidinone derivatives. Although the specific compound of interest is not mentioned, this paper provides a potential synthetic route that could be adapted for its synthesis, given the presence of a piperazine moiety in its structure.

Molecular Structure Analysis

The second paper discusses the synthesis and structural characterization of a different compound, which includes a piperidine ring and a methanone oxime moiety . The structure was confirmed by single crystal X-ray diffraction studies, which showed that the piperidine ring adopts a chair conformation. While the compound contains a piperazine ring instead of a piperidine, the methods used for structural analysis, such as X-ray crystallography, are applicable for determining its three-dimensional structure.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of the specific compound "(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone". However, the papers do provide information on the reactivity of related compounds. For instance, the first paper describes the reactivity of enaminones with urea and substituted benzaldehydes , which could suggest that the compound of interest may also undergo similar reactions with nucleophiles due to the presence of the methanone moiety.

Physical and Chemical Properties Analysis

The second paper provides detailed insights into the physical and chemical properties of a structurally related compound . It discusses thermal stability, as determined by thermogravimetric analysis, and the molecule's stability in the temperature range of 20-170°C. The paper also evaluates the HOMO-LUMO energy gap and other electronic parameters, which are important for understanding the electronic properties and reactivity of the compound. These methods and findings could be relevant when analyzing the physical and chemical properties of the compound of interest, especially in terms of its thermal stability and electronic characteristics.

Safety And Hazards

Specific safety and hazard information for this compound is not available from the search results. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure-activity relationships, and potential biological activities. It would also be interesting to explore its potential applications in medicinal chemistry.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and databases.


properties

IUPAC Name

[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-3-12-29-18-13-17(24-14(2)25-18)26-8-10-27(11-9-26)19(28)15-4-6-16(7-5-15)20(21,22)23/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSTWTABEWONIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

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